![molecular formula C21H28N4O8S B2731444 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 868982-57-4](/img/structure/B2731444.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure and functional groups make it a promising candidate for drug design. Researchers have investigated its potential as an enzyme inhibitor, targeting specific biological pathways. For instance, studies have explored its interaction with cholinesterases and lipoxygenase enzymes, which play crucial roles in various diseases . Further optimization and structural modifications could lead to novel therapeutic agents.
Spirolactone Synthesis
Rhodium(III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates results in the synthesis of highly rigid spirolactones. This reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization. The compound’s spiroannulation potential is noteworthy, as it forms two C–C and C–O bonds in a single step .
Anti-Inflammatory and Analgesic Properties
Derivatives of 2,3-dihydro-1,4-benzodioxane have demonstrated anti-inflammatory and analgesic activities. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such properties, along with favorable ulcerogenic indices .
Biological Activity Screening
The compound’s scaffold, particularly the 1,3-diazole moiety, has been associated with diverse biological activities. These include antibacterial, antimycobacterial, antitumor, antidiabetic, antioxidant, and antiviral effects. Researchers continue to explore its potential in various therapeutic contexts .
Chiral Motifs in Medicinal Chemistry
Chiral motifs derived from 2,3-dihydro-1,4-benzodioxane find applications in medicinal substances. Notable examples include prosympal, dibozane, piperoxan, and doxazosin. These compounds exhibit significant biological activities and are essential in drug development .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8S/c26-18-3-1-7-24(18)8-2-6-22-20(27)21(28)23-14-19-25(9-10-33-19)34(29,30)15-4-5-16-17(13-15)32-12-11-31-16/h4-5,13,19H,1-3,6-12,14H2,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJKQWUYIKSYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide |
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